
magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride is a complex organometallic compound It is characterized by the presence of a magnesium atom coordinated to a cyclopentadiene ring substituted with an ethylhexenyl group and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride typically involves the reaction of a cyclopentadiene derivative with an organomagnesium halide. One common method is the reaction of 2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene with magnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler organomagnesium compounds.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of organomagnesium derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride exerts its effects involves the coordination of the magnesium atom to various molecular targets. This coordination can influence the reactivity and stability of the compound, facilitating its use in various chemical reactions. The pathways involved often include the formation of intermediate complexes that enhance the efficiency of the desired reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium;cyclopenta-1,3-diene;chloride
- Magnesium;2-(3-ethylhexyl)cyclopenta-1,3-diene;chloride
- Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;bromide
Uniqueness
Magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride is unique due to the presence of the ethylhexenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and applications, making it a valuable compound for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
401520-55-6 |
|---|---|
Molekularformel |
C13H19ClMg |
Molekulargewicht |
235.05 g/mol |
IUPAC-Name |
magnesium;2-(3-ethylhex-5-en-3-yl)cyclopenta-1,3-diene;chloride |
InChI |
InChI=1S/C13H19.ClH.Mg/c1-4-11-13(5-2,6-3)12-9-7-8-10-12;;/h4,7-10H,1,5-6,11H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
OLNJEIWJJMATQT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CC)(CC=C)C1=C[CH-]C=C1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


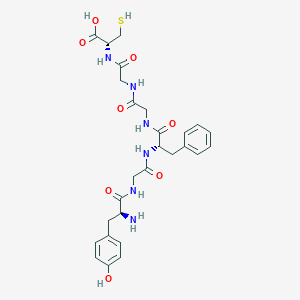
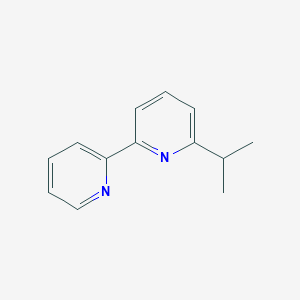
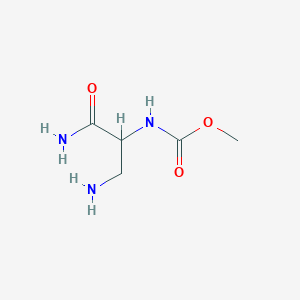
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
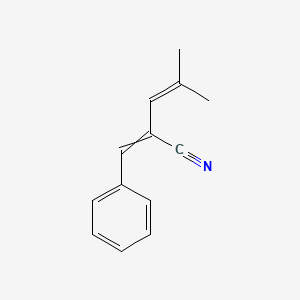
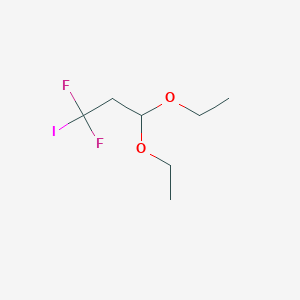
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
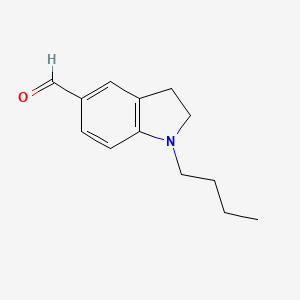

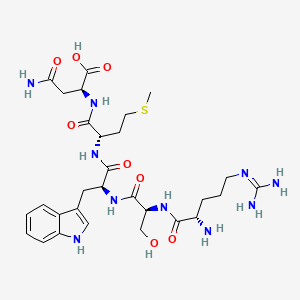
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
